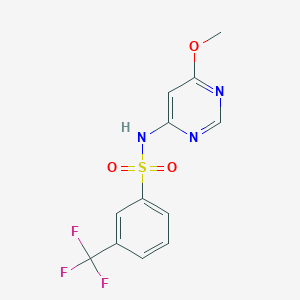

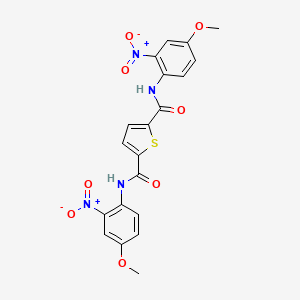

N-(6-methoxypyrimidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxypyrimidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide, also known as TFB-TMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for researchers studying the biochemical and physiological effects of this enzyme.

Scientific Research Applications

Organic Chemistry Applications

Synthesis and Reactivity

Compounds like N-(6-methoxypyrimidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide serve as key intermediates in the synthesis of a wide array of chemical entities. Their reactivity, especially in nucleophilic aromatic substitution reactions, is of interest due to the presence of activating groups that facilitate such transformations under mild conditions. Studies on similar compounds have revealed insights into their mechanisms, enabling the development of novel synthetic routes for pharmaceuticals and agrochemicals (Pietra & Vitali, 1972).

Pharmacological Significance

Drug Discovery and Development

The structural features of N-(6-methoxypyrimidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide, such as the pyrimidinyl and trifluoromethyl groups, are commonly found in bioactive molecules. These features often contribute to the binding affinity and selectivity of drugs towards their biological targets. Reviews have highlighted the importance of such scaffolds in the discovery of new therapeutic agents with potential applications in treating various diseases, including cancer, bacterial infections, and neurological disorders (Boča, Jameson, & Linert, 2011).

Environmental and Material Science

Photocatalytic Applications

The methoxypyrimidinyl and trifluoromethyl groups within the molecular structure of N-(6-methoxypyrimidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide may also find applications in the field of materials science, particularly in the design of photocatalytic materials. These materials are capable of harnessing light energy to drive chemical reactions, useful in environmental remediation and the development of sustainable energy sources. Research on similar compounds has demonstrated their potential in photocatalytic degradation of pollutants and the conversion of solar energy into chemical energy (Liu, Chen, & Chen, 2022).

properties

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O3S/c1-21-11-6-10(16-7-17-11)18-22(19,20)9-4-2-3-8(5-9)12(13,14)15/h2-7H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URICPYLSHMYPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxypyrimidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide](/img/structure/B2723480.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2723483.png)

![4-ethyl-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2723485.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2723487.png)

![N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2723489.png)

![2-[[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2723494.png)